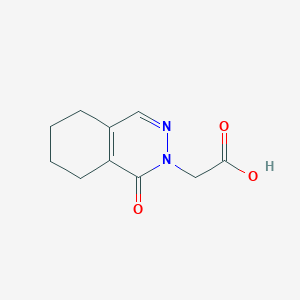
2-(5-Nitroquinolin-8-yloxy)acetic acid
Overview
Description
“2-(5-Nitroquinolin-8-yloxy)acetic acid” is a synthetic organic acid . It is also known as QuinOAc, Quinolin-8-ol-5-yloxyacetic acid, or 2-(8-Quinolyloxy)acetic acid. It belongs to the class of heterocyclic organic compounds and is a derivative of quinolines.
Molecular Structure Analysis
The molecular structure of “2-(5-Nitroquinolin-8-yloxy)acetic acid” is represented by the InChI code1S/C11H8N2O5/c14-10(15)6-18-9-4-3-8(13(16)17)7-2-1-5-12-11(7)9/h1-5H,6H2,(H,14,15) . The molecular weight of the compound is 248.19 . Physical And Chemical Properties Analysis
The physical form of “2-(5-Nitroquinolin-8-yloxy)acetic acid” is not specified in the search results . The compound has a molecular weight of 248.19 .Scientific Research Applications
Photophysical Properties and Photoreactivity
A study by Wang et al. (2022) investigates the photochemical behavior of 8-hydroxy-5-nitroquinoline in acetonitrile, highlighting its photosensitivity and the process of intramolecular excited state proton transfer. This research is pivotal for understanding the photophysical properties of nitroquinoline derivatives, which can be applied in the development of photoactive materials and sensors (Wang et al., 2022).
Antimicrobial Activity
Another area of research focuses on the synthesis of quinolin-8-yloxy acetate derivatives and their antimicrobial activities. Ahmed et al. (2006) synthesized a series of compounds showing significant inhibition of bacterial and fungal growth, suggesting potential applications in developing new antimicrobial agents (Ahmed et al., 2006).
Solubility and Thermodynamic Modeling
The solubility of 5-nitro-8-hydroxyquinoline in various organic solvents and its thermodynamic modeling were studied by Cong et al. (2016). Understanding the solubility and thermodynamic properties of such compounds is crucial for optimizing purification processes in pharmaceutical manufacturing (Cong et al., 2016).
Structural Aspects and Luminescent Properties
Research into the structural aspects of quinoline derivatives has led to insights into their potential use in materials science. Karmakar et al. (2007) examined the structural properties of amide-containing isoquinoline derivatives, revealing their ability to form gels and inclusion compounds, which could be exploited in the design of functional materials (Karmakar et al., 2007).
Synthesis and Spectroscopic Properties of Azo Dyes
Mirsadeghi et al. (2022) focused on synthesizing new azo dyes derived from 5-chloro-8-hydroxyquinoline, exploring their spectral properties and potential applications in dyeing and pigmentation technologies (Mirsadeghi et al., 2022).
properties
IUPAC Name |
2-(5-nitroquinolin-8-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c14-10(15)6-18-9-4-3-8(13(16)17)7-2-1-5-12-11(7)9/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEJMQBTJAWJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Nitroquinolin-8-yloxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



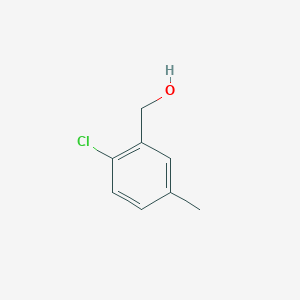

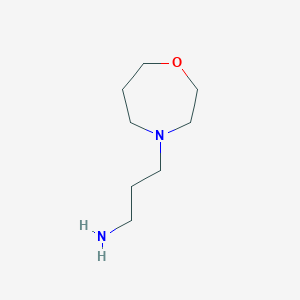
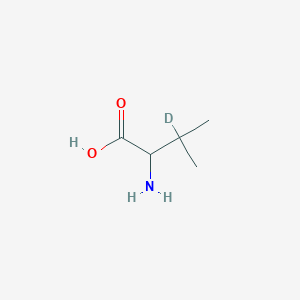
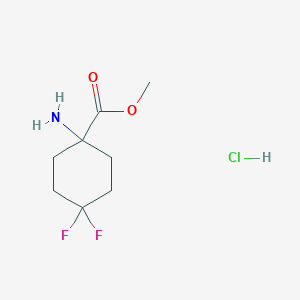
![2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1429592.png)
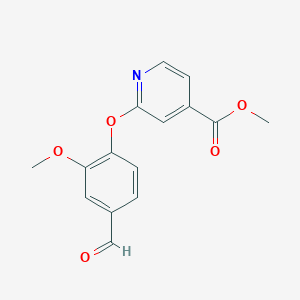

![[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine](/img/structure/B1429595.png)
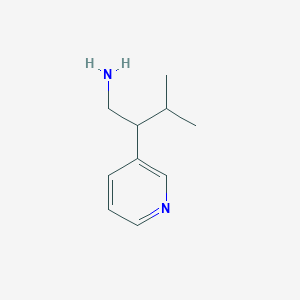
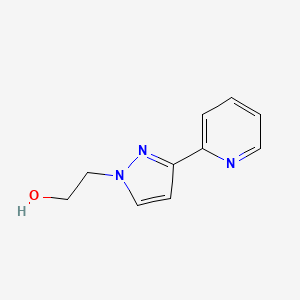
![(Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1429598.png)
![4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B1429601.png)
